molecular formula C15H18N2O2 B5749594 (4-Benzoyl-piperazin-1-yl)-cyclopropyl-methanone

(4-Benzoyl-piperazin-1-yl)-cyclopropyl-methanone

Cat. No.: B5749594
M. Wt: 258.32 g/mol
InChI Key: NOSFICDIDMGBJA-UHFFFAOYSA-N
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Description

(4-Benzoyl-piperazin-1-yl)-cyclopropyl-methanone is a synthetic organic compound characterized by the presence of a benzoyl group attached to a piperazine ring, which is further connected to a cyclopropyl methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzoyl-piperazin-1-yl)-cyclopropyl-methanone typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via acylation of the piperazine ring using benzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Cyclopropyl Methanone Moiety: The final step involves the reaction of the benzoyl-piperazine intermediate with cyclopropyl carbonyl chloride under anhydrous conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Utilizing techniques such as recrystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Benzoyl-piperazin-1-yl)-cyclopropyl-methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl group to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

(4-Benzoyl-piperazin-1-yl)-cyclopropyl-methanone has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the design of new therapeutic agents.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-Benzoyl-piperazin-1-yl)-cyclopropyl-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group and piperazine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The cyclopropyl methanone moiety may contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (4-Benzoyl-piperazin-1-yl)-acetonitrile: Similar structure but with an acetonitrile group instead of a cyclopropyl methanone moiety.

    1-(4-Benzoyl-piperazin-1-yl)-2-[4-methoxy-7-(3-methyl-[1,2,4]triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]-ethane-1,2-dione: A more complex structure with additional functional groups.

Uniqueness

(4-Benzoyl-piperazin-1-yl)-cyclopropyl-methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl methanone moiety differentiates it from other benzoyl-piperazine derivatives, potentially offering unique pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

(4-benzoylpiperazin-1-yl)-cyclopropylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c18-14(12-4-2-1-3-5-12)16-8-10-17(11-9-16)15(19)13-6-7-13/h1-5,13H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSFICDIDMGBJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678667
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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